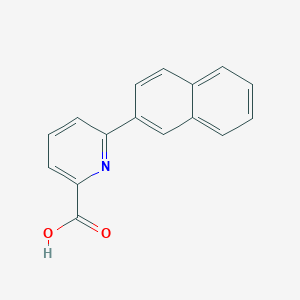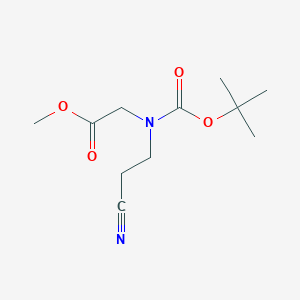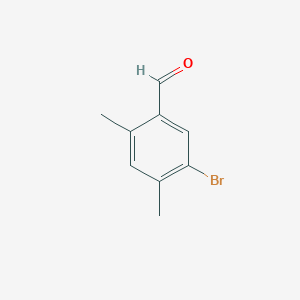![molecular formula C17H12F3NO3 B6316951 N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide CAS No. 278183-50-9](/img/structure/B6316951.png)
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide (N2-2-4-TFMP) is a synthetic compound belonging to the family of phthalimide derivatives, which are commonly used as intermediates in the production of pharmaceuticals and other organic compounds. N2-2-4-TFMP is a highly versatile compound, with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is used as a catalyst in the synthesis of a variety of compounds, and has been studied for its potential therapeutic and diagnostic uses.
科学的研究の応用
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential therapeutic and diagnostic uses. For example, it has been used in the synthesis of a compound that has been studied for its potential anti-cancer and anti-inflammatory properties.
作用機序
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide acts as a Lewis acid, which means it can catalyze the formation of a new bond between two molecules. This is accomplished by donating a pair of electrons to the molecules, allowing them to form a new covalent bond.
Biochemical and Physiological Effects
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has been studied for its potential therapeutic and diagnostic uses. In particular, it has been studied for its potential anti-cancer and anti-inflammatory properties. In addition, it has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses.
実験室実験の利点と制限
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a highly versatile compound, with a wide range of applications. However, it also has some limitations. It is a relatively unstable compound, and can degrade over time. In addition, it is toxic and should be handled with caution.
将来の方向性
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has a wide range of potential applications in the fields of chemistry, biochemistry, and medicine. As such, there are many possible future directions for research. These include further study of its potential therapeutic and diagnostic uses, as well as its ability to inhibit the growth of bacteria, fungi, and viruses. In addition, further research into the structure-activity relationships of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide could lead to the development of more effective and targeted compounds. Finally, further research into the synthesis and degradation of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide could lead to the development of more efficient and cost-effective methods for its production.
合成法
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide is synthesized from the reaction of trifluoromethylphenol and phthalimide. This reaction is catalyzed by a Lewis acid, such as zinc chloride. The resulting product is a white crystalline solid with a melting point of 153°C.
特性
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)24-12-7-5-11(6-8-12)9-10-21-15(22)13-3-1-2-4-14(13)16(21)23/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFNVYGNPPWVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)


![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)




![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)



